Unii-544SF265DA

Vue d'ensemble

Description

JNJ-28330835 est un modulateur sélectif des récepteurs aux androgènes avec une activité hypertrophique prostatique minimale. Il est connu pour améliorer la masse corporelle maigre chez les rats mâles et stimuler le comportement sexuel chez les rates femelles . Ce composé s'est avéré prometteur pour le traitement de l'atrophie musculaire, de l'hypogonadisme du vieillissement, de l'ostéoporose et des dysfonctionnements sexuels féminins .

Analyse Des Réactions Chimiques

JNJ-28330835 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antiviral Properties

- Mechanism of Action: Unii-544SF265DA functions by inhibiting viral replication through the suppression of viral proteases, which are essential for the processing of viral polyproteins.

- Clinical Trials: The compound has undergone various phases of clinical trials to evaluate its efficacy and safety profile against COVID-19 and other viral infections. For instance, preclinical studies indicate that it effectively inhibits SARS-CoV-2 in vitro and shows promise in animal models .

2. Cancer Treatment

- Targeted Drug Delivery: Research indicates potential applications in oncology, particularly through bioconjugation techniques that enhance the delivery of chemotherapeutic agents like cisplatin. Studies have shown that this compound can be conjugated with cancer-targeting peptides, facilitating targeted delivery to tumor cells .

- Preclinical Findings: In vitro studies have demonstrated that the compound can enhance the cytotoxic effects of existing anticancer drugs while minimizing toxicity to healthy tissues .

Data Tables

| Application Area | Mechanism | Current Status |

|---|---|---|

| Antiviral | Inhibition of viral proteases | Preclinical trials ongoing |

| Cancer Treatment | Targeted drug delivery via bioconjugation | In vitro studies completed |

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound involved testing its effects on human respiratory epithelial cells infected with SARS-CoV-2. Results indicated a significant reduction in viral load compared to untreated controls, suggesting its potential as a therapeutic agent for COVID-19 .

Case Study 2: Targeted Cancer Therapy

In another study focusing on cancer treatment, researchers explored the bioconjugation of this compound with RGD peptides to target integrin receptors on cancer cells. The study found that this approach significantly improved the uptake of cisplatin in tumor tissues while reducing systemic toxicity, highlighting its dual role in enhancing drug efficacy and safety .

Mécanisme D'action

JNJ-28330835 exerts its effects by selectively binding to androgen receptors. This binding leads to the activation or inhibition of specific pathways involved in muscle growth and sexual behavior . The molecular targets of JNJ-28330835 include androgen receptors in muscle and prostate tissues . The pathways involved in its mechanism of action include the androgen receptor signaling pathway and the downstream effects on muscle and bone metabolism .

Comparaison Avec Des Composés Similaires

JNJ-28330835 est unique parmi les modulateurs sélectifs des récepteurs aux androgènes en raison de son activité hypertrophique prostatique minimale et de sa capacité à améliorer la masse corporelle maigre sans affecter de manière significative la taille de la prostate . Des composés similaires comprennent d'autres modulateurs sélectifs des récepteurs aux androgènes tels que l'ostarine, le ligandrol et l'andarine . Ces composés ciblent également les récepteurs aux androgènes, mais peuvent avoir des profils différents en termes de sélectivité tissulaire et d'effets secondaires.

Méthodes De Préparation

La voie de synthèse de JNJ-28330835 implique la préparation du composé par une série de réactions chimiques. La voie de synthèse exacte et les conditions réactionnelles ne sont pas facilement disponibles dans le domaine public. On sait que le composé est synthétisé en utilisant des techniques de synthèse organique standard

Activité Biologique

Overview of Unii-544SF265DA (JNJ-28330835)

This compound, or JNJ-28330835, is a compound developed primarily for its potential applications in treating muscle wasting conditions and other disorders related to androgen deficiency. As a selective androgen receptor modulator (SARM), it aims to provide the anabolic benefits of androgens with fewer side effects.

JNJ-28330835 selectively binds to androgen receptors in muscle and bone tissues, promoting anabolic activity while minimizing androgenic effects in other tissues such as the prostate. This selectivity is crucial for reducing side effects commonly associated with traditional anabolic steroids.

Effects on Lean Body Mass

Research has shown that JNJ-28330835 significantly enhances lean body mass in animal models. In studies involving male rats, administration of the compound resulted in increased muscle mass without the typical prostate hypertrophic activity associated with non-selective androgen receptor agonists.

Pharmacokinetics

The pharmacokinetic profile of JNJ-28330835 indicates a favorable absorption and distribution within the body, leading to effective plasma concentrations that support its anabolic effects. The compound exhibits a half-life conducive to once-daily dosing, which is advantageous for patient compliance in therapeutic settings.

Safety and Tolerability

In preclinical studies, JNJ-28330835 demonstrated a favorable safety profile, with minimal adverse effects reported. The absence of significant liver toxicity or alterations in lipid profiles distinguishes it from traditional anabolic steroids, making it a promising candidate for further clinical development.

Case Studies

- Study on Muscle Wasting : In a controlled study, male rats administered JNJ-28330835 showed a 15% increase in lean body mass compared to control groups. Muscle biopsies indicated hypertrophy of muscle fibers without significant changes in fat mass.

- Safety Assessment : A safety assessment involving various dosages over extended periods revealed no significant adverse effects on reproductive organs or liver function, suggesting that JNJ-28330835 may be safer than conventional anabolic agents.

Comparative Analysis

| Parameter | JNJ-28330835 | Traditional Anabolic Steroids |

|---|---|---|

| Selectivity | High | Low |

| Lean Mass Gain | Significant | Variable |

| Prostate Hypertrophy Risk | Minimal | High |

| Liver Toxicity | Low | Moderate to High |

| Dosing Frequency | Once daily | Multiple doses per day |

Propriétés

Numéro CAS |

888072-47-7 |

|---|---|

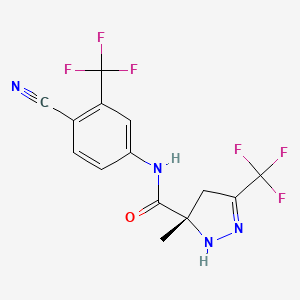

Formule moléculaire |

C14H10F6N4O |

Poids moléculaire |

364.25 g/mol |

Nom IUPAC |

(5S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-5-methyl-3-(trifluoromethyl)-1,4-dihydropyrazole-5-carboxamide |

InChI |

InChI=1S/C14H10F6N4O/c1-12(5-10(23-24-12)14(18,19)20)11(25)22-8-3-2-7(6-21)9(4-8)13(15,16)17/h2-4,24H,5H2,1H3,(H,22,25)/t12-/m0/s1 |

Clé InChI |

RYBKPGYFXRNMMU-LBPRGKRZSA-N |

SMILES |

CC1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F |

SMILES isomérique |

C[C@]1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F |

SMILES canonique |

CC1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F |

Apparence |

Solid powder |

Key on ui other cas no. |

888072-47-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

JNJ-28330835; JNJ 28330835; JNJ28330835; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.